molecular formula C10H18O B14467928 3-Decyn-2-ol CAS No. 69668-93-5

3-Decyn-2-ol

Cat. No.: B14467928
CAS No.: 69668-93-5
M. Wt: 154.25 g/mol
InChI Key: PGIQIBRWODQISW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Decyn-2-ol is an organic compound with the molecular formula C10H18O It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a decyne chain, which contains a triple bond between the third and fourth carbons

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Decyn-2-ol can be synthesized through various methods. One common approach involves the isomerization of 2-decyn-1-ol. The process typically involves the use of lithium and 1,3-diaminopropane, followed by the addition of potassium tert-butoxide. The reaction mixture is then subjected to specific conditions, such as heating and stirring, to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of advanced equipment and optimized reaction conditions ensures higher yields and purity of the compound. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Decyn-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triple bond can be reduced to form alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalysts such as Lindlar’s catalyst or palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alkenes (e.g., cis-3-decen-1-ol) or alkanes.

    Substitution: Halides (e.g., 3-decyn-2-chloride).

Scientific Research Applications

3-Decyn-2-ol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Decyn-2-ol involves its interaction with molecular targets and pathways. The hydroxyl group and triple bond play crucial roles in its reactivity. For instance, the compound can undergo hydrogenation to form alkenes, which may interact with specific enzymes or receptors in biological systems. Detailed studies on its mechanism of action are ongoing and may provide further insights into its effects.

Comparison with Similar Compounds

Similar Compounds

    2-Decyn-1-ol: Another decyne alcohol with the hydroxyl group on the first carbon.

    3-Decyn-1-ol: Similar structure but with the hydroxyl group on the first carbon.

    3-Decen-2-ol: An alkene alcohol with a double bond instead of a triple bond.

Uniqueness

3-Decyn-2-ol is unique due to the specific positioning of the hydroxyl group and the triple bond. This configuration imparts distinct chemical properties and reactivity compared to its isomers and analogs. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

CAS No.

69668-93-5

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

dec-3-yn-2-ol

InChI

InChI=1S/C10H18O/c1-3-4-5-6-7-8-9-10(2)11/h10-11H,3-7H2,1-2H3

InChI Key

PGIQIBRWODQISW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.